molecular formula C18H23N5O4 B2970060 tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate CAS No. 1417793-38-4

tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B2970060
CAS No.: 1417793-38-4
M. Wt: 373.413
InChI Key: CAZAZUSDTDKVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate is a chemical compound intended for research and development use. This product is strictly for laboratory use and is not classified as a medicinal product or drug. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the specific suitability of this compound for their intended applications. This compound features a piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group, a common motif in medicinal chemistry for its role in modulating the physiochemical properties of a molecule and its utility in multi-step synthetic processes. The quinoxaline moiety, substituted with a nitro group, is a privileged structure in drug discovery known for its diverse biological activities. As a research chemical, this molecule may serve as a key synthetic intermediate or building block in the exploration of new pharmaceutical agents, particularly in the construction of more complex molecular architectures. Handling should be in accordance with good laboratory practices. Refer to the safety data sheet for proper hazard information. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

tert-butyl 4-[(6-nitroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-18(2,3)27-17(24)22-8-6-12(7-9-22)20-16-11-19-15-10-13(23(25)26)4-5-14(15)21-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZAZUSDTDKVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-diketones or their equivalents under acidic conditions to form the quinoxaline ring. Subsequent nitration introduces the nitro group at the 6-position.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amines.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Various amines, including secondary and tertiary amines.

  • Substitution: Alkylated or amino-substituted piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of diverse chemical structures.

Biology: In biological research, tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound's potential medicinal applications include its use in the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a range of applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The compound is compared to three structurally related derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight Substituent Features Key References
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Pyridinyl group
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 254.32 Acetylated piperidine
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₂₀ClN₃O₂ 297.78 Chloropyrazinyl group
Structural Differences and Implications
  • However, the absence of a nitro group reduces electron-withdrawing effects, likely diminishing reactivity in electrophilic substitution reactions .
  • Acetylated Analog (C₁₂H₂₂N₂O₃) : The acetyl group modifies the piperidine nitrogen, reducing steric hindrance and altering metabolic stability. This derivative is primarily an intermediate in multi-step syntheses, as seen in its use for preparing spiro compounds .
  • Chloropyrazinyl Analog (C₁₄H₂₀ClN₃O₂) : The chloropyrazine substituent introduces halogen-mediated hydrophobic interactions, which may enhance binding affinity in biological targets. However, chlorine’s lower electronegativity compared to nitro may result in weaker electron-withdrawing effects .

Physicochemical Properties

  • Solubility: The nitroquinoxaline derivative’s planar aromatic system likely reduces aqueous solubility compared to the pyridinyl analog. Chloropyrazinyl and acetylated analogs may exhibit intermediate solubility due to balanced hydrophobic/hydrophilic groups.

Q & A

Q. What are the critical considerations for synthesizing tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nitroquinoxaline functionalization and piperidine coupling. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt to link the nitroquinoxaline and piperidine moieties.
  • Boc protection : Introduce the tert-butyloxycarbonyl (Boc) group to protect the piperidine amine during synthesis .
  • Purification : Employ column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization (using ethanol or methanol) to achieve >95% purity. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or nitro-group degradation .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with reducing agents, as nitro groups may react exothermically .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm regioselectivity of the nitroquinoxalin-2-yl substitution and Boc-protected piperidine. Key signals: tert-butyl protons (δ 1.4 ppm), aromatic protons (δ 8.2–8.8 ppm) .
  • HRMS : Use ESI+ mode to verify molecular weight (expected [M+H]+: ~415.18 g/mol).
  • FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitroquinoxaline derivatives?

Methodological Answer:

  • Dose-response profiling : Conduct assays across a wide concentration range (nM to μM) to identify non-linear effects.
  • Counter-screening : Test against off-target receptors (e.g., kinase panels) to rule out promiscuous binding .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in vitro vs. in vivo .

Q. What strategies optimize the regioselectivity of nitroquinoxaline functionalization during synthesis?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., Cl) at the 2-position of quinoxaline to favor amination at the 6-position.
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, which reduces side reactions at competing sites .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic attack on the nitroquinoxaline core .

Q. How can computational modeling guide the design of analogs with improved target binding?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the nitroquinoxaline moiety and target proteins (e.g., kinases). Focus on π-π stacking and hydrogen-bonding motifs .
  • MD simulations : Assess conformational flexibility of the piperidine-Boc group to optimize steric compatibility with binding pockets .
  • QSAR analysis : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to predict potency .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via LC-MS.
  • Redox sensitivity : Test stability in the presence of glutathione (1–10 mM) to simulate intracellular reducing environments .
  • Light exposure : Conduct parallel experiments in dark vs. ambient light to quantify photodegradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Solvent screening : Use a standardized shake-flask method (USP <1236>) in solvents like DMSO, ethanol, and chloroform.
  • pH-dependent solubility : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to reconcile literature discrepancies .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .

Q. What factors contribute to variability in reported cytotoxicity IC₅₀ values?

Methodological Answer:

  • Cell line heterogeneity : Use isogenic cell lines to control for genetic variability.
  • Assay interference : Confirm the compound does not quench resazurin (MTT assay artifact) via absorbance controls .
  • Batch consistency : Compare activity across multiple synthesis lots to rule out impurity effects (e.g., residual Pd in cross-coupled products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.